1-Butanol-1,1,2,2-D4

描述

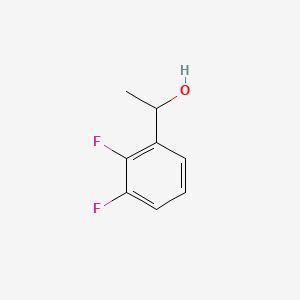

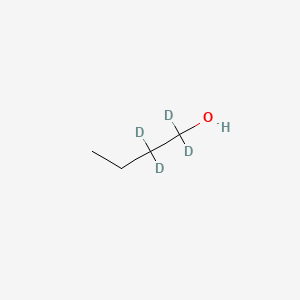

1-Butanol-1,1,2,2-D4 is a non-standard isotope with the molecular formula C4H6D4O . It has an average mass of 78.146 Da and a monoisotopic mass of 78.098274 Da . It’s also known as n-Butanol, n-Butyl alcohol, and Butan-1-ol .

Synthesis Analysis

The synthesis of 1-Butanol-1,1,2,2-D4 involves complex chemical reactions. A study on 1-butanol pyrolysis suggests that the H2O elimination channel leading to 1-butene is more important than previously believed . Additionally, butanal formation by H2 elimination is not a primary decomposition route .

Molecular Structure Analysis

The molecular structure of 1-Butanol-1,1,2,2-D4 can be represented as a 2D Mol file or a computed 3D SD file . The structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

1-Butanol-1,1,2,2-D4 undergoes various chemical reactions. A study on 1-butanol thermal decomposition, a very important process in 1-butanol combustion at high temperatures, provides insights into these reactions .

Physical And Chemical Properties Analysis

1-Butanol-1,1,2,2-D4 has a density of 0.8±0.1 g/cm3, a boiling point of 117.7±3.0 °C at 760 mmHg, and a vapour pressure of 8.5±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 43.3±0.0 kJ/mol and a flash point of 35.0±0.0 °C .

科学研究应用

Combustion Chemistry of Butanol Isomers

Butanol isomers, including 1-butanol, are proposed as bio-derived alternatives or blending agents for conventional fuels. A comprehensive study presented a chemical kinetic model for the combustion of all four butanol isomers (1-butanol, 2-butanol, iso-butanol, and tert-butanol), highlighting the differences in their combustion properties due to structural variations. This model aids in understanding the unique oxidation features of linear and branched alcohols, which is crucial for optimizing biofuel use in engines and reducing emissions (Sarathy et al., 2012).

Fermentative Butanol Production

Biotechnological production of butanol, particularly through fermentation by Clostridia, represents another significant application. Butanol serves as an intermediate in chemical synthesis and as a solvent in various industrial processes. Advances in biotechnology and metabolic engineering have revitalized interest in fermentative butanol production, offering a sustainable path to bio-based chemicals and fuels (Lee et al., 2008).

Dehydration and Conversion Processes

Research into the dehydration of 1-butanol, for example, in zeolite catalysts, provides insights into chemical conversion processes. Such studies contribute to the development of catalysts for transforming alcohols into more valuable chemical products or fuels, enhancing the efficiency and selectivity of industrial chemical reactions (John et al., 2015).

Biofuel and Energy Research

The exploration of butanol isomers, including 1-butanol, for use in spark ignition engines and as blending compounds with diesel or biodiesel, is another critical research area. Studies on the autoignition of butanol isomers provide foundational knowledge for using these bio-derived alcohols as alternative fuels, potentially leading to more sustainable energy sources (Moss et al., 2008).

安全和危害

1-Butanol-1,1,2,2-D4 is a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage . It may also cause respiratory irritation and drowsiness or dizziness . Safety measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

属性

IUPAC Name |

1,1,2,2-tetradeuteriobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPLDYGYMQRHN-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butanol-1,1,2,2-D4 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B568033.png)

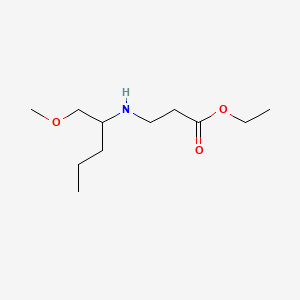

![(3-{2-[(4-Chloronaphthalen-1-yl)oxy]ethyl}phenyl)boronic acid](/img/structure/B568039.png)

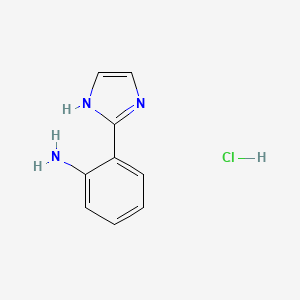

![7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B568040.png)